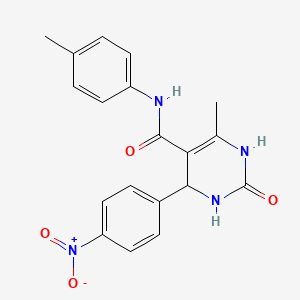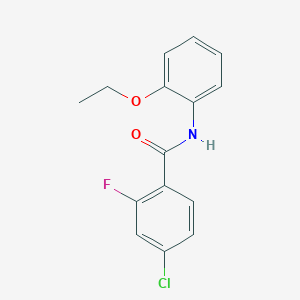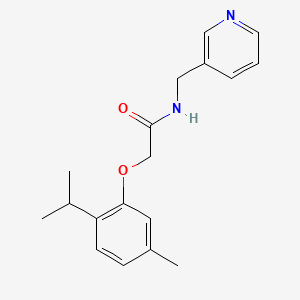![molecular formula C17H25N3O4S B5115275 N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)
N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as N-(2-(4-morpholinyl)ethyl)-N-(4-(2-oxo-1-piperidinyl)phenyl)sulfonamide or simply MPB, is a chemical compound that has been widely used in scientific research. MPB is a sulfonamide derivative that has shown potential as an inhibitor of various enzymes and has been studied for its potential therapeutic applications.
作用机制
The mechanism of action of MPB involves its ability to bind to the active site of enzymes and inhibit their activity. MPB has been shown to bind to the zinc ion in the active site of carbonic anhydrase, which is essential for the enzyme's activity. This results in the inhibition of the enzyme's activity and the disruption of various physiological processes.
Biochemical and Physiological Effects
MPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. MPB has also been shown to reduce inflammation and oxidative stress in various animal models.
实验室实验的优点和局限性
MPB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. MPB has also been shown to be stable under various conditions, making it suitable for long-term experiments. However, MPB has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for the study of MPB. Further research is needed to determine the optimal dosage and administration of MPB for its potential therapeutic applications. The potential toxicity of MPB also needs to be studied further to ensure its safety for clinical use. MPB's ability to inhibit the activity of various enzymes makes it a promising candidate for the development of new drugs for the treatment of various diseases. Therefore, further research is needed to explore its potential applications in various fields of research.
In conclusion, N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has shown potential as an inhibitor of various enzymes and has been studied for its potential therapeutic applications. The synthesis method of MPB involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with morpholine in the presence of a base. MPB has been shown to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteinases and has been studied for its potential use in the treatment of cancer, inflammatory diseases, and neurological disorders. Further research is needed to determine the optimal dosage and administration of MPB for its potential therapeutic applications and explore its potential applications in various fields of research.
合成方法
The synthesis of MPB involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MPB.
科学研究应用
MPB has been studied for its potential therapeutic applications in various fields of research. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. MPB has also been studied for its potential use in the treatment of cancer, inflammatory diseases, and neurological disorders.
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-17-3-1-2-9-20(17)15-4-6-16(7-5-15)25(22,23)18-8-10-19-11-13-24-14-12-19/h4-7,18H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMGPQRSBPLYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)


![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)

![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)